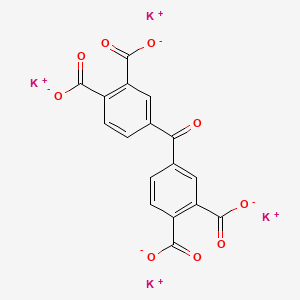
Tetrapotassium 4,4'-carbonylbisphthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium 4,4’-carbonylbisphthalate typically involves the reaction of phthalic anhydride with potassium hydroxide in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and pH levels to ensure the complete formation of the desired product.
Industrial Production Methods
In industrial settings, the production of tetrapotassium 4,4’-carbonylbisphthalate may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as crystallization and filtration is common to obtain high-purity compounds .
化学反応の分析
Types of Reactions
Tetrapotassium 4,4’-carbonylbisphthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert tetrapotassium 4,4’-carbonylbisphthalate into its reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or other reduced forms .
科学的研究の応用
Tetrapotassium 4,4’-carbonylbisphthalate has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of tetrapotassium 4,4’-carbonylbisphthalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific context and application .
類似化合物との比較
Similar Compounds
- Tetrapotassium 4,4’-sulfonyldiphenolate
- Tetrapotassium 4,4’-oxybisphthalate
- Tetrapotassium 4,4’-methylenebisphthalate
Uniqueness
Tetrapotassium 4,4’-carbonylbisphthalate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with various reagents and its versatility in different research fields make it a valuable compound .
特性
CAS番号 |
56585-48-9 |
|---|---|
分子式 |
C17H6K4O9 |
分子量 |
510.6 g/mol |
IUPAC名 |
tetrapotassium;4-(3,4-dicarboxylatobenzoyl)phthalate |
InChI |
InChI=1S/C17H10O9.4K/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;;;;/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;/q;4*+1/p-4 |
InChIキー |
ZTGFLACFCSNWJK-UHFFFAOYSA-J |
正規SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[K+].[K+].[K+].[K+] |
関連するCAS |
2479-49-4 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















